molecular formula C11H14N2O4S B14843506 3-Cyclopropoxy-N-methyl-2-sulfamoylbenzamide

3-Cyclopropoxy-N-methyl-2-sulfamoylbenzamide

Cat. No.: B14843506
M. Wt: 270.31 g/mol
InChI Key: WAQDBTVOPXLIIV-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-N-methyl-2-sulfamoylbenzamide is a chemical compound with the molecular formula C11H14N2O4S. It is used primarily in research settings and has various applications in chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-N-methyl-2-sulfamoylbenzamide typically involves multiple steps, including the formation of the cyclopropoxy group and the sulfamoylbenzamide structure. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used to ensure the purity and quality of the compound .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-N-methyl-2-sulfamoylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as halides, amines, and alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various amine derivatives.

Scientific Research Applications

3-Cyclopropoxy-N-methyl-2-sulfamoylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism by which 3-Cyclopropoxy-N-methyl-2-sulfamoylbenzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropoxy-N-methyl-2-sulfamoylbenzamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H14N2O4S

Molecular Weight

270.31 g/mol

IUPAC Name

3-cyclopropyloxy-N-methyl-2-sulfamoylbenzamide

InChI

InChI=1S/C11H14N2O4S/c1-13-11(14)8-3-2-4-9(17-7-5-6-7)10(8)18(12,15)16/h2-4,7H,5-6H2,1H3,(H,13,14)(H2,12,15,16)

InChI Key

WAQDBTVOPXLIIV-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C(=CC=C1)OC2CC2)S(=O)(=O)N

Origin of Product

United States

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